molecular formula C9H8BrNO4 B6245265 3,4-dimethyl 5-bromopyridine-3,4-dicarboxylate CAS No. 521980-85-8

3,4-dimethyl 5-bromopyridine-3,4-dicarboxylate

Cat. No.: B6245265
CAS No.: 521980-85-8
M. Wt: 274.1
InChI Key:
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Description

3,4-dimethyl 5-bromopyridine-3,4-dicarboxylate is an organic compound with the molecular formula C9H8BrNO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and two carboxylate groups attached to the pyridine ring, along with two methyl groups at the 3 and 4 positions. It is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl 5-bromopyridine-3,4-dicarboxylate typically involves the bromination of 3,4-dimethylpyridine-3,4-dicarboxylate. The process can be summarized as follows:

    Starting Material: 3,4-dimethylpyridine-3,4-dicarboxylate.

    Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl 5-bromopyridine-3,4-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form 3,4-dimethylpyridine-3,4-dicarboxylate.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of 3,4-dimethylpyridine-3,4-dicarboxylate derivatives.

    Reduction: Formation of 3,4-dimethylpyridine-3,4-dicarboxylate.

    Oxidation: Formation of 3,4-dicarboxypyridine-5-bromide.

Scientific Research Applications

3,4-dimethyl 5-bromopyridine-3,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dimethyl 5-bromopyridine-3,4-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and carboxylate groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethylpyridine-3,4-dicarboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.

    5-bromopyridine-3,4-dicarboxylate: Lacks the methyl groups, which can affect its steric properties and reactivity.

    3,4-dimethyl 5-chloropyridine-3,4-dicarboxylate: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.

Uniqueness

3,4-dimethyl 5-bromopyridine-3,4-dicarboxylate is unique due to the combination of bromine and methyl groups, which confer specific reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

521980-85-8

Molecular Formula

C9H8BrNO4

Molecular Weight

274.1

Purity

95

Origin of Product

United States

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